molecular formula C12H10F2N2O2 B3242796 3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol CAS No. 1535210-93-5

3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol

Cat. No.: B3242796
CAS No.: 1535210-93-5
M. Wt: 252.22 g/mol
InChI Key: DIMKZJCEDAOBRC-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol is a chemical compound with the molecular formula C12H10F2N2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of the difluoroallyl group and the methoxy group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol typically involves the reaction of ethyl 3,3-difluoro-2-oxopent-4-enoate with o-phenylenediamine. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, and is followed by cyclization to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.

    Substitution: The difluoroallyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the difluoroallyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The difluoroallyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol is unique due to the presence of both the difluoroallyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,1-difluoroprop-2-enyl)-7-methoxy-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-3-12(13,14)10-11(17)16-9-6-7(18-2)4-5-8(9)15-10/h3-6H,1H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMKZJCEDAOBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=O)N2)C(C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186054
Record name 3-(1,1-Difluoro-2-propen-1-yl)-7-methoxy-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535210-93-5
Record name 3-(1,1-Difluoro-2-propen-1-yl)-7-methoxy-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1535210-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Difluoro-2-propen-1-yl)-7-methoxy-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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